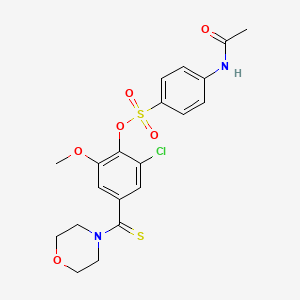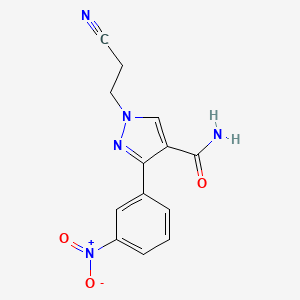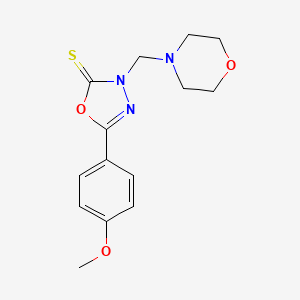![molecular formula C17H17BrClNOS2 B5018945 2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5018945.png)
2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thioacetamide family and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide has been found to exhibit potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
In scientific research, this compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and decrease the infiltration of immune cells into inflamed tissues. Additionally, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and signaling pathways, and its anti-inflammatory and anti-cancer properties. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide. These include further studies on its mechanism of action, potential side effects, and potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, research could focus on developing more efficient synthesis methods for this compound and identifying new analogs with improved properties.
Synthesemethoden
The synthesis of 2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide involves the reaction of 3-bromobenzyl chloride and 4-chlorothiophenol in the presence of a base to form the intermediate 3-bromobenzylthiol. This intermediate is then reacted with 2-chloroethyl acetate in the presence of a base to form the final product.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNOS2/c18-14-3-1-2-13(10-14)11-22-12-17(21)20-8-9-23-16-6-4-15(19)5-7-16/h1-7,10H,8-9,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALGMOMJQYUGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl methanesulfonate](/img/structure/B5018873.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5018880.png)
![pentyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5018885.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5018896.png)


![3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5018928.png)
![2-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5018938.png)
![2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5018948.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B5018961.png)

![4-allyl-1-[3-(2-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5018966.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5018971.png)